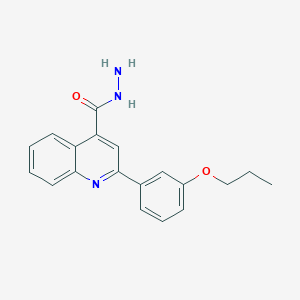
2-(3-Propoxyphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Propoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound with the molecular formula C19H19N3O2 and a molecular weight of 321.37 . It is intended for research use only and not for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide are not detailed in the search results. The molecular weight is 321.37 and the molecular formula is C19H19N3O2 .科学的研究の応用
Antimicrobial Potential
The compound has been synthesized and studied for its antimicrobial properties . It was found that the compound exhibited significant antimicrobial activity, making it a potential candidate for future drug discovery .
Drug Design
The compound’s structure and properties make it a potential candidate for drug design . Its synthesis involves a Pfitzinger approach, which is a well-known method in medicinal chemistry for creating bioactive heterocycles .
Green Chemistry
The synthesis of this compound has been achieved using microwave irradiation technique, a green method that allows for high yields in a short time . This highlights its potential in promoting sustainable and environmentally friendly chemistry practices .
Spectroscopy
The compound’s structure has been validated spectroscopically, which means it can be used in research related to IR, UV, 1H-NMR, 13C-NMR and DEPT-135 spectroscopy .
Proteomics Research
As a biochemical, “2-(3-Propoxyphenyl)quinoline-4-carbohydrazide” can be used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used to study protein structure and function .
Antibacterial Activity
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives, which are structurally similar to “2-(3-Propoxyphenyl)quinoline-4-carbohydrazide”, have been synthesized and evaluated for their antibacterial activity . This suggests that “2-(3-Propoxyphenyl)quinoline-4-carbohydrazide” could also have potential applications in the development of new antibacterial agents .
特性
IUPAC Name |
2-(3-propoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-10-24-14-7-5-6-13(11-14)18-12-16(19(23)22-20)15-8-3-4-9-17(15)21-18/h3-9,11-12H,2,10,20H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXMTYYQEZNMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Propoxyphenyl)quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2737539.png)
![1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2737540.png)
![2-Ethylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2737541.png)
![1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2737542.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2737543.png)
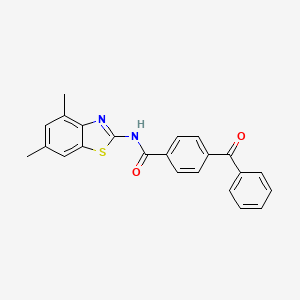
![tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B2737547.png)
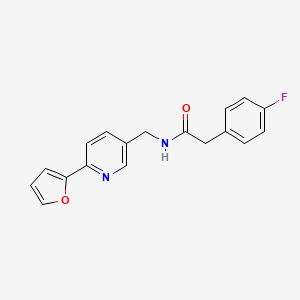
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737555.png)
![ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B2737556.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2737557.png)
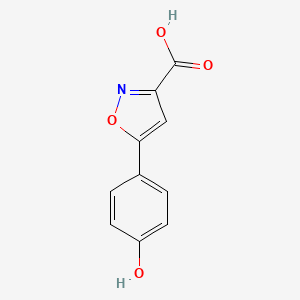
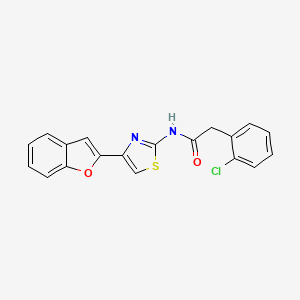
![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2737560.png)